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molecular formula C7H7ClN2O B1611117 4-Amino-3-chlorobenzamide CAS No. 50961-67-6

4-Amino-3-chlorobenzamide

Cat. No. B1611117
M. Wt: 170.59 g/mol
InChI Key: CAKXLUKGDDPPIT-UHFFFAOYSA-N
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Patent
US07807684B2

Procedure details

An anhydrous DMF solution of 1.00 g (5.39 mmol) of methyl 4-amino-3-chlorobenzoate (17-1), 728 mg (16.16 mmol) of formamide and 204 mg (3.77 mmol) of 5.5M sodium methoxide was stirred for 1 hour at 100° C. and then stirred overnight at room temperature. The reaction was poured into 2-propanol (60 mL) and then evaporated off the solvent. The resultant crude oil was purified on a silica column and eluted with DCM:MeOH:NH4OH (95:5:0.5 to 9:1:0.1). Recovered the desired product 17-2. MS (M+1): measured 171.2; theoretical 170.0. 1H NMR (DMSO): 5.86 (s, 2H), 6.75 (d, 1H), 7.01 (bs, 1H), 7.56 (dd, 1H), 7.66 (bs, 1H), 7.75 (m, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
728 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2]([CH:4]=[O:5])C.[NH2:6][C:7]1[CH:16]=[CH:15][C:10](C(OC)=O)=[CH:9][C:8]=1[Cl:17].C(N)=O.C[O-].[Na+]>CC(O)C>[NH2:6][C:7]1[CH:16]=[CH:15][C:10]([C:4]([NH2:2])=[O:5])=[CH:9][C:8]=1[Cl:17] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)Cl
Name
Quantity
728 mg
Type
reactant
Smiles
C(=O)N
Name
sodium methoxide
Quantity
204 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated off the solvent
CUSTOM
Type
CUSTOM
Details
The resultant crude oil was purified on a silica column
WASH
Type
WASH
Details
eluted with DCM:MeOH:NH4OH (95:5:0.5 to 9:1:0.1)
CUSTOM
Type
CUSTOM
Details
Recovered the desired product 17-2

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=C(C=C(C(=O)N)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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